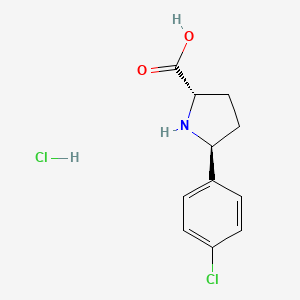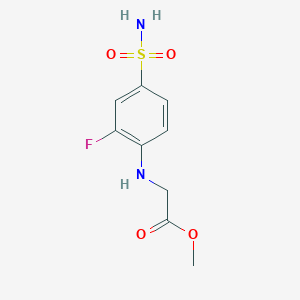
tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a brominated triazole ring, and an azetidine ring
Métodos De Preparación
The synthesis of tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne in the presence of a copper catalyst.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Azetidine ring formation: The azetidine ring is introduced through a cyclization reaction involving an appropriate precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Reduction reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Oxidation reactions: Oxidation of the azetidine ring or other functional groups can be achieved using oxidizing agents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated triazole ring and azetidine moiety are key structural features that contribute to its activity.
Comparación Con Compuestos Similares
tert-Butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl ester group and is used in the synthesis of biologically active natural products.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound features a tert-butyl ester group and a pyrazole ring, and is used in various organic synthesis applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15BrN4O2 |
|---|---|
Peso molecular |
303.16 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromo-1,2,4-triazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-7(5-14)15-8(11)12-6-13-15/h6-7H,4-5H2,1-3H3 |
Clave InChI |
QWJZMCJFWTYUHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)N2C(=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)






amine](/img/structure/B15300194.png)

![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)

